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Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823

This technical support center provides researchers, scientists, and drug development
professionals with detailed information and troubleshooting guidance regarding the clinical trial
failure of Padsevonil, an investigational antiepileptic drug. The content addresses specific
issues that may be encountered during experimental design and interpretation of results for
similar compounds.

Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale behind the development of Padsevonil for drug-resistant
epilepsy?

Al: Padsevonil was developed as a first-in-class antiepileptic drug (AED) with a novel dual
mechanism of action.[1] It was designed to interact with two therapeutic targets:
presynaptically, it binds with high affinity to the synaptic vesicle protein 2 (SV2), and
postsynaptically, it acts as a partial agonist at the benzodiazepine site of GABA-A receptors.[2]
[3] This dual action was intended to provide a synergistic antiseizure effect, potentially offering
a better therapeutic option for the approximately one-third of individuals with focal-onset
seizures who do not respond to currently available AEDs.[4]

Q2: Despite a promising mechanism of action, why did the Padsevonil clinical trials fail to meet
their primary endpoints?

A2: The Phase 2b (ARISE) and Phase 3 (DUET) clinical trials of Padsevonil did not achieve
statistical significance for their primary efficacy endpoints.[1][4] These endpoints were a
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reduction in seizure frequency over a 12-week period and the proportion of patients achieving a
75% or greater reduction in seizures.[4] While preclinical data and a Phase 2a proof-of-concept
study showed promising signals of efficacy, the larger pivotal trials failed to demonstrate a
significant difference between Padsevonil and placebo across any of the tested doses.[1][5]
The exact reasons for this translational failure are not definitively known but are a critical area
of investigation for researchers in the field.

Q3: What were the key findings from the Phase 2a proof-of-concept trial that initially supported
the development of Padsevonil?

A3: The Phase 2a trial (NCT02495844) suggested that Padsevonil had a favorable safety
profile and showed clinically meaningful efficacy in patients with highly treatment-resistant
epilepsy.[2][6] In this study, 30.8% of patients treated with Padsevonil experienced a 75% or
greater reduction in seizure frequency compared to 11.1% of patients on placebo.[2][6]
Furthermore, the median reduction in weekly seizure frequency was 53.7% with Padsevonil
versus 12.5% with placebo.[2][7]

Q4: Were there any notable safety or tolerability issues observed with Padsevonil in the
clinical trials?

A4: Padsevonil was generally well-tolerated in the clinical trials, and no new safety signals
were identified.[8] The most commonly reported treatment-emergent adverse events (TEAES)
were consistent with its mechanism of action and included somnolence, dizziness, headache,
and fatigue.[2] In the Phase 2a study, TEAEs were reported by 85.7% of patients on
Padsevonil compared to 63.0% on placebo during the inpatient period.[2][6] Most TEAES were
mild to moderate in intensity.[2]

Troubleshooting Guide

Issue: My novel dual-target antiepileptic compound shows robust preclinical efficacy but fails to
translate to a clinical setting. What are some potential reasons based on the Padsevonil
experience?

Possible Explanations & Experimental Considerations:

o Translational Gap in Efficacy Models: Preclinical models, while valuable, may not fully
recapitulate the complexity of human drug-resistant epilepsy. The success of Padsevonil in
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rodent models did not predict its efficacy in a heterogeneous patient population.[1][3]

o Recommendation: Diversify preclinical models to include those that represent different
seizure types and underlying pathologies. Consider using models with higher predictive
validity for drug-resistant epilepsy.

Patient Population Heterogeneity: The patient populations in the larger Phase 2b and 3 trials
may have had different underlying seizure etiologies or levels of treatment resistance
compared to the more selected population in the initial Phase 2a study.

o Recommendation: Implement stringent patient selection criteria and stratification based on
biomarkers or clinical characteristics in early-phase trials to identify potential responder
populations.

Dose-Response Relationship: The dose-response relationship established in preclinical
studies and early clinical trials may not hold true in larger, more diverse patient populations.
In the Phase 2b and 3 trials of Padsevonil, no clear dose-response was observed for the
primary efficacy endpoints.[5][9]

o Recommendation: Conduct thorough dose-ranging studies in the target patient population
to establish an optimal therapeutic window. Utilize pharmacokinetic and pharmacodynamic
modeling to inform dose selection.

Placebo Response: A higher-than-expected placebo response can mask the true effect of an
investigational drug. The magnitude of the placebo response in epilepsy trials can be
variable and influenced by factors such as trial design and patient expectations.

o Recommendation: Employ trial designs that can help mitigate the placebo effect, such as
a placebo run-in period or the use of objective seizure detection methods.

Data Presentation

Table 1: Efficacy Results from the Phase 2a Padsevonil Clinical Trial
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Padsevonil (400 mg

Efficacy Endpoint bid) Placebo p-value
i
>75% Responder
30.8% 11.1% 0.067
Rate
Median Reduction in
Weekly Seizure 53.7% 12.5% 0.026 (unadjusted)

Frequency

Data from the inpatient period of the Phase 2a proof-of-concept trial.[2][6][7]

Table 2: Efficacy Results from the Phase 2b (ARISE - EP0091) Padsevonil Clinical Trial

Percentage
Padsevonil Dose Reduction Over 75% Responder 50% Responder
(bid) Placebo in Seizure Rate Rate
Frequency
50 mg 17.2% 13.8% 33.8% (p=0.045)
100 mg 19.1% (p=0.128) 12.2% 31.7%
200 mg 19.2% (p=0.128) 11.1% 25.9%
400 mg 12.4% 16.0% 32.1%
Placebo 6.2% 21.0%

Data from the 12-week maintenance period.[9][10]

Table 3: Efficacy Results from the Phase 3 (DUET - EP0092) Padsevonil Clinical Trial
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Percentage

Padsevonil Dose Reduction Over 75% Responder 50% Responder

(bid) Placebo in Seizure Rate Rate
Frequency

100 mg -5.6% 15.3% 35.6%

200 mg 6.5% 12.5% 33.9%

400 mg 6.3% 14.3% 42.9%

Placebo - 13.0% 27.8%

Data from the 12-week maintenance period.[5][9]

Experimental Protocols

Phase 2b (ARISE - EP0091) and Phase 3 (DUET - EP0092) Clinical Trial Design

These were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[8]
[10]

o Participants: Adults with drug-resistant focal epilepsy who were experiencing at least four
observable focal seizures per 28 days despite treatment with at least four prior antiseizure

medications.[10]

o Randomization: Patients were randomized to receive either placebo or one of the specified
doses of Padsevonil twice daily (b.i.d.) as adjunctive therapy to their ongoing antiseizure
medications.[9]

o Treatment Period: The trials consisted of a baseline period followed by a treatment period,
which included a titration phase and a 12-week maintenance phase.[5]

e Primary Efficacy Outcomes:

o The change in the log-transformed frequency of observable focal seizures from baseline

over the 12-week maintenance period.[8]
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o The 75% responder rate, defined as the proportion of patients with a 75% or greater
reduction in observable focal seizure frequency from baseline over the 12-week
maintenance period.[8]

e Primary Safety Outcomes: The incidence of treatment-emergent adverse events (TEAES),
TEAES leading to discontinuation, and serious TEAES.[8]
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Caption: Dual mechanism of action of Padsevonil.
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Caption: Padsevonil Phase 2b/3 clinical trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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